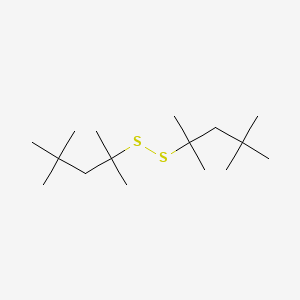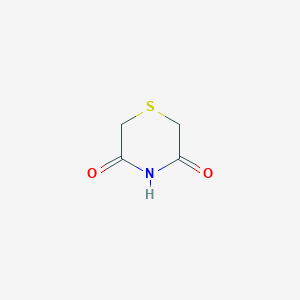
Thiomorpholine-3,5-dione
准备方法
Synthetic Routes and Reaction Conditions: Thiomorpholine-3,5-dione can be synthesized by heating commercially available thiodiglycolic acid with an excess of aqueous ammonia. The water is distilled off first at atmospheric pressure and then under vacuum. The residue is subjected to kugelrohr distillation to yield colorless crystals .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving thiodiglycolic acid and aqueous ammonia can be scaled up for industrial purposes.
化学反应分析
Types of Reactions: Thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiomorpholine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
Thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Some derivatives exhibit pharmacological properties and are investigated for therapeutic uses.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of thiomorpholine-3,5-dione and its derivatives involves interactions with various molecular targets. These interactions can include hydrogen bonding, π-π interactions, and coordination with metal ions. The specific pathways and targets depend on the derivative and its intended application .
相似化合物的比较
Morpholine: A related compound with an oxygen atom instead of sulfur.
Piperidine: A similar six-membered ring compound with a nitrogen atom.
Thiomorpholine: The reduced form of thiomorpholine-3,5-dione.
Uniqueness: this compound is unique due to its sulfur-containing heterocyclic structure, which imparts distinct chemical and physical properties compared to its oxygen or nitrogen analogs .
属性
IUPAC Name |
thiomorpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJBLPOCCUVISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284179 | |
| Record name | thiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80023-40-1 | |
| Record name | 3,5-Thiomorpholinedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thiomorpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the [3+3] cycloaddition reaction in synthesizing thiomorpholine-3,5-dione derivatives?
A1: The [3+3] cycloaddition reaction offers a novel and efficient pathway for constructing this compound derivatives from readily available starting materials. [] This approach bypasses the need for multi-step syntheses and harsh reaction conditions, representing a significant advancement in the field. [] Researchers can now access these valuable compounds more readily, facilitating further exploration of their properties and applications.
Q2: How can the synthesized this compound derivatives be further modified?
A2: The research highlights the versatility of this compound derivatives as building blocks for more complex structures. [] For instance, they can be readily converted into 2H-1,4-thiazin-3(4H)-ones and other valuable heterocyclic compounds. [] This flexibility allows for the creation of diverse chemical libraries, expanding the potential applications of these compounds in medicinal chemistry and materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


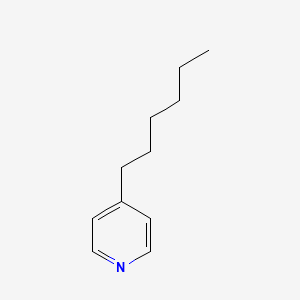

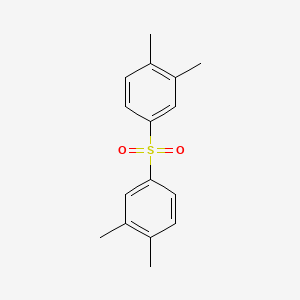
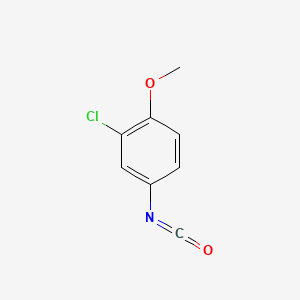
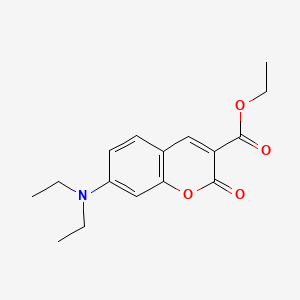
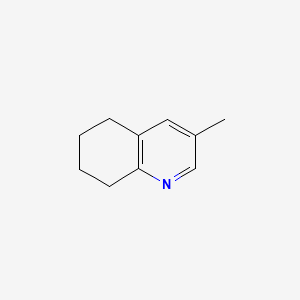
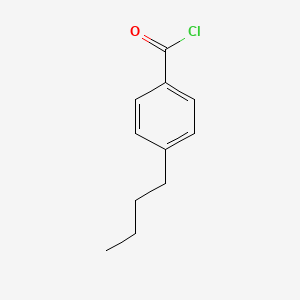
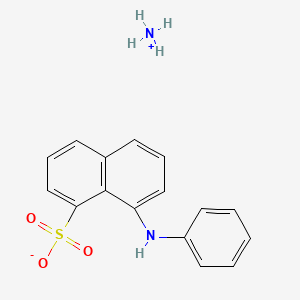
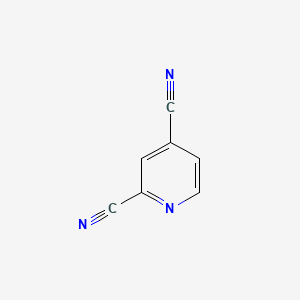
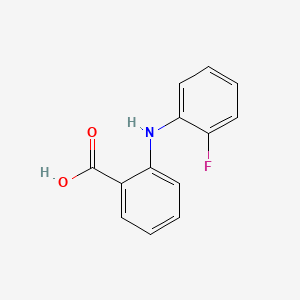
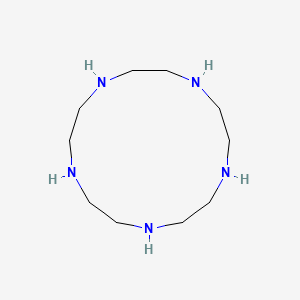
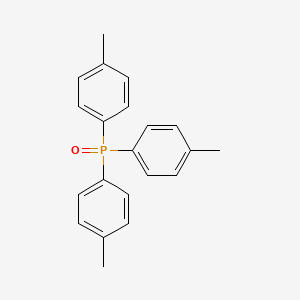
![[3-(dimethylamino)propyl]hydrazine dihydrochloride](/img/structure/B1330196.png)
